molecular formula C7H9NOS B14836591 2-Amino-3-(methylthio)phenol

2-Amino-3-(methylthio)phenol

Cat. No.: B14836591
M. Wt: 155.22 g/mol
InChI Key: WXUHUBSUIVPBGI-UHFFFAOYSA-N
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Description

2-Amino-3-(methylthio)phenol is an aromatic compound featuring a phenol backbone substituted with an amino (-NH₂) group at the 2-position and a methylthio (-SCH₃) group at the 3-position. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the methylthio group contributes to lipophilicity and electron-donating effects. These features make it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2-amino-3-methylsulfanylphenol

InChI

InChI=1S/C7H9NOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3

InChI Key

WXUHUBSUIVPBGI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(methylthio)phenol typically involves the reaction of 2-aminophenol with methylthiolating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

2-Amino-3-(methylthio)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylthio)phenol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-(Methylthio)phenol (CAS 1073-29-6)
  • Structure: Phenol with a methylthio group at the 2-position.
  • The electron-donating -SCH₃ group decreases phenol acidity (pKa ~8–9) compared to unsubstituted phenol (pKa ~10).
  • Applications : Found in floral volatiles of Caladenia crebra to attract pollinators . Also used as a precursor in organic synthesis.
2-Bromo-6-fluoro-3-(methylthio)phenol (CAS 1805936-70-2)
  • Structure: Phenol with bromo (-Br) at C2, fluoro (-F) at C6, and methylthio (-SCH₃) at C3.
  • Properties : Halogen substituents increase electronegativity and stability. The bulky bromo group may sterically hinder reactions at the ortho position.
  • Applications : Intermediate in pharmaceutical synthesis due to halogenated aromatic reactivity .
4-Hydroxy-3-(methylthio)benzaldehyde
  • Structure : Benzaldehyde with a hydroxy (-OH) group at C4 and methylthio (-SCH₃) at C3.
  • Properties : The aldehyde group introduces electrophilic reactivity, enabling condensation reactions. Found in Caladenia crebra as a pollinator attractant .
2-[4,6-Bis(methylthio)-1,3,5-triazin-2-yl]-5-methoxyphenol
  • Structure: Complex triazine-linked phenol with dual methylthio groups and a methoxy (-OCH₃) substituent.
  • Likely used in coordination chemistry or agrochemicals .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents pKa (Predicted) Notable Features
2-Amino-3-(methylthio)phenol C₇H₉NOS 169.22 g/mol -NH₂ (C2), -SCH₃ (C3) ~7–8 High nucleophilicity, H-bonding
2-(Methylthio)phenol C₇H₈OS 140.20 g/mol -SCH₃ (C2) ~8–9 Pollinator attractant
2-Bromo-6-fluoro-3-(methylthio)phenol C₇H₆BrFOS 237.09 g/mol -Br (C2), -F (C6), -SCH₃ (C3) N/A Halogenated reactivity

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